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Compound of Interest

Benzyl 4-methylenepiperidine-1-
Compound Name:
carboxylate

Cat. No.: B167230

An In-depth Technical Guide to Benzyl 4-methylenepiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-methylenepiperidine-1-
carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug
discovery. The document details the compound's chemical identity, physicochemical properties,
a validated synthesis protocol, and its strategic applications. Designed for researchers,
chemists, and drug development professionals, this guide synthesizes technical data with
practical insights to facilitate its effective use in the laboratory. The N-benzyl piperidine moiety
is a frequently utilized scaffold in drug design, valued for its structural flexibility and ability to
engage in crucial cation-1t interactions with biological targets[1]. This specific derivative,
featuring a reactive exocyclic methylene group, offers a versatile handle for further chemical
elaboration, making it a valuable intermediate in the synthesis of complex molecular
architectures.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity
and structure.

o |[UPAC Name: benzyl 4-methylenepiperidine-1-carboxylate
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Synonyms: benzyl 4-methylidenepiperidine-1-carboxylate, 1-Cbz-4-methylene-piperidine, 4-
Methylene-piperidine-1-carboxylic acid benzyl ester[2]

CAS Number: 138163-12-9[2][3][4][5]

Molecular Formula: C1aH17NO2[2][4]

Molecular Weight: 231.29 g/mol [4]

Molecular Structure

The structure consists of a piperidine ring with a methylene group at the 4-position. The ring
nitrogen is protected with a benzyloxycarbonyl (Cbz or Z) group, a common carbamate
protecting group in organic synthesis.

Caption: 2D Structure of Benzyl 4-methylenepiperidine-1-carboxylate.

Physicochemical and Safety Data

A summary of key physical properties is crucial for experimental planning, including solvent
selection and reaction setup.

Physical Properties

Property Value Source
Physical Form Liquid

Boiling Point 346.1 £41.0 °C at 760 mmHg [2]
Density 1.1 +£0.1 g/lcm3 [2]
Flash Point 163.1 +27.6 °C [2]
Refractive Index 1.559 [2]

Safety and Handling

This compound should be handled with standard laboratory precautions.

e Signal Word: Warning[4]
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GHS Pictogram: GHSO07 (Exclamation mark)

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation)[4]

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[4]

Storage: Store in an inert atmosphere at 2-8°C for long-term stability[5].

Synthesis and Characterization

Benzyl 4-methylenepiperidine-1-carboxylate is most reliably synthesized via the Wittig
reaction, a cornerstone of olefination chemistry. This method offers high yields and predictable
outcomes.

Synthesis Workflow: Wittig Olefination

The workflow involves the conversion of the readily available ketone, Benzyl 4-oxopiperidine-1-
carboxylate, into the target exocyclic alkene.

Click to download full resolution via product page

Caption: Workflow for the synthesis of Benzyl 4-methylenepiperidine-1-carboxylate.

Detailed Experimental Protocol
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This protocol describes a laboratory-scale synthesis. All operations should be conducted in a
fume hood under an inert atmosphere (Nitrogen or Argon).

¢ Ylide Generation:

o To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,
thermometer, and nitrogen inlet, add Methyltriphenylphosphonium bromide (1.1
equivalents)[3].

o Add anhydrous tetrahydrofuran (THF) to create a slurry (approx. 0.5 M concentration).

o Cool the flask to 0°C using an ice-water bath.

o Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe, ensuring the
internal temperature does not exceed 5°C. The formation of the deep orange/red
phosphonium ylide indicates a successful deprotonation.

o Stir the resulting mixture at 0°C for 1 hour.

o Wittig Reaction:

o In a separate flask, dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 equivalent)[3] in
anhydrous THF.

o Add the ketone solution dropwise to the ylide mixture at 0°C.

o After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature.

o Stir for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography
(TLC) by observing the consumption of the starting ketone.

e Workup and Extraction:

o Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition
of saturated aqueous ammonium chloride (NH4CI) solution.

o Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
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o Wash the organic layer sequentially with water and brine.

o Dry the organic phase over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate
under reduced pressure to yield the crude product.

 Purification:
o The resulting crude oil is purified by flash column chromatography on silica gel.

o A gradient elution system, typically starting with 100% hexanes and gradually increasing
the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is effective.

o Combine the fractions containing the pure product (identified by TLC) and concentrate
under vacuum to afford Benzyl 4-methylenepiperidine-1-carboxylate as a clear liquid.

Spectroscopic Characterization (Predicted)

While a published spectrum is not available, the *H and 3C NMR spectra can be predicted
based on the structure. This serves as a benchmark for validating the synthesis.

'H NMR (Predicted) 13C NMR (Predicted)

Chemical Shift (ppm) Assignment Chemical Shift (ppm)

~7.35 (m, 5H, Ar-H) ~ 155.0 (C=0, carbamate)
~5.14 (s, 2H, -O-CHz-Ph) ~145.0 (C=CH2)

~4.80 (s, 2H, =CH2) ~136.0 (Ar-C, quat.)

~3.50 (t, 4H, piperidine H-2, H-6) ~128.5, 128.0, 127.9 (Ar-CH)
~2.25 (t, 4H, piperidine H-3, H-5) ~109.0 (C=CH>)

~ 67.0 (-O-CH2-Ph)

~ 44.0 (Piperidine C2, C6)

~ 35.0 (Piperidine C3, C5)

Applications in Research and Drug Development
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The true value of a building block is defined by its utility in synthesizing molecules of greater
complexity and function. Benzyl 4-methylenepiperidine-1-carboxylate serves as a versatile
intermediate.

» Scaffold for Bioactive Molecules: The piperidine ring is a privileged scaffold in medicinal
chemistry. The exocyclic double bond of this compound is a key functional handle for
introducing further diversity. It can undergo a variety of chemical transformations, including:

o Hydroboration-oxidation: To install a primary alcohol.

o Epoxidation: To form a spiro-epoxide, a precursor to amino alcohols.
o Michael addition: With various nucleophiles after conjugation.

o Heck and other cross-coupling reactions.

o Access to 4-Substituted Piperidines: This compound is an excellent precursor for a wide
range of 4-substituted piperidines. For instance, its aldehyde precursor, N-benzyl-4-
piperidinecarboxaldehyde, is a critical intermediate in the synthesis of Donepezil, a primary
treatment for Alzheimer's disease[6]. The structural motif is also central to the development
of other acetylcholinesterase inhibitors and PI13Kd inhibitors[6].

o Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable
fragment for FBDD screening campaigns, combining the well-established binding properties
of the N-Cbz-piperidine core with a reactive handle for fragment evolution.

Conclusion

Benzyl 4-methylenepiperidine-1-carboxylate is more than a simple catalog chemical; it is a
strategically designed building block for synthetic and medicinal chemistry. Its robust synthesis
via the Wittig reaction makes it readily accessible, while the combination of a protected
piperidine core and a reactive exocyclic alkene provides a gateway to diverse and complex
molecular targets. For researchers aiming to develop novel therapeutics, a thorough
understanding of this reagent's properties and reactivity is an invaluable asset.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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